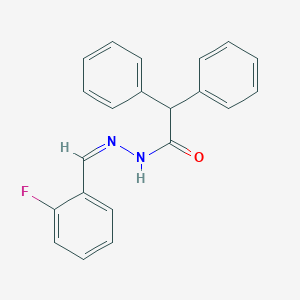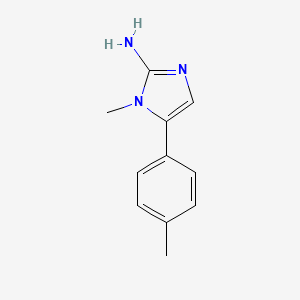
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BDQ, is a synthetic compound that belongs to the class of quinoline carboxamides. BDQ has been studied extensively due to its potential applications in the field of medicinal chemistry.
作用机制
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide targets the proton pump of the bacterium, which is responsible for the maintenance of pH balance in the bacterial cell. By inhibiting the proton pump, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide disrupts the pH balance, leading to the death of the bacterium.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have minimal toxicity in animal studies. It is metabolized in the liver and excreted through the kidneys. 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to have a low potential for drug-drug interactions.
实验室实验的优点和局限性
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the advantage of being effective against drug-resistant strains of Mycobacterium tuberculosis, which are difficult to treat with conventional antibiotics. However, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the limitation of being a relatively new drug, and more research is needed to fully understand its potential applications and limitations.
未来方向
1. Further studies are needed to understand the long-term effects of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide on human health.
2. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other drugs for the treatment of tuberculosis.
3. More studies are needed to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other bacterial infections.
4. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as cancer.
5. Further studies are needed to investigate the mechanism of action of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to identify potential drug targets for future drug development.
In conclusion, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. Its effectiveness against drug-resistant strains of Mycobacterium tuberculosis makes it a valuable addition to the arsenal of drugs available for the treatment of tuberculosis. However, more research is needed to fully understand its potential applications and limitations.
合成方法
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyaniline, followed by cyclization and acylation to form the final product.
科学研究应用
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential use as an anti-tuberculosis drug. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
属性
IUPAC Name |
1-benzoyl-N-(3-bromophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-19-9-4-10-20(15-19)25-22(27)18-11-12-21-17(14-18)8-5-13-26(21)23(28)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQYPTKTCAZYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


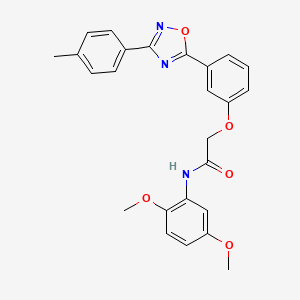
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

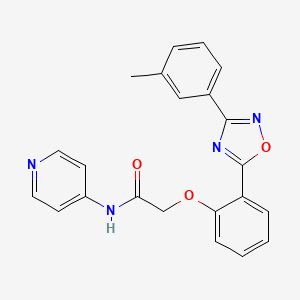
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
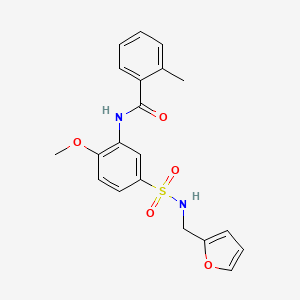
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
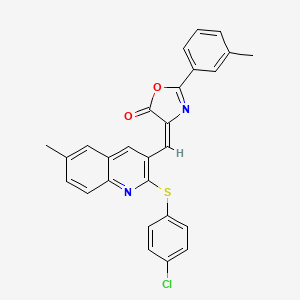

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
